molecular formula C13H19NO2 B13503959 Methyl 4-[(2-phenylethyl)amino]butanoate CAS No. 90068-78-3

Methyl 4-[(2-phenylethyl)amino]butanoate

Cat. No.: B13503959
CAS No.: 90068-78-3
M. Wt: 221.29 g/mol
InChI Key: FOCRTCBEQIFYRP-UHFFFAOYSA-N
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Description

Methyl 4-[(2-phenylethyl)amino]butanoate is an organic compound featuring a butanoate ester backbone substituted with a 2-phenylethylamino group at the fourth carbon. Its molecular formula is $ \text{C}{13}\text{H}{19}\text{NO}_2 $, with a molecular weight of 221.30 g/mol.

Properties

CAS No.

90068-78-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-(2-phenylethylamino)butanoate

InChI

InChI=1S/C13H19NO2/c1-16-13(15)8-5-10-14-11-9-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3

InChI Key

FOCRTCBEQIFYRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-phenylethyl)amino]butanoate typically involves the esterification of 4-aminobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-[(2-phenylethyl)amino]butanoate, we compare it with three analogous compounds: Ethyl 4-[(2-phenylethyl)amino]butanoate, 4-[(2-Phenylethyl)amino]butanoic acid, and Methyl 4-[(benzylamino)]butanoate. Key differences in structure, properties, and bioactivity are summarized below.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₁₃H₁₉NO₂ 221.30 Ester, amine Moderate lipophilicity (logP ≈ 2.1), hydrolytically unstable
Ethyl 4-[(2-phenylethyl)amino]butanoate C₁₄H₂₁NO₂ 235.33 Ester, amine Higher logP (≈2.5), slower hydrolysis due to ethyl group
4-[(2-Phenylethyl)amino]butanoic acid C₁₂H₁₇NO₂ 207.27 Carboxylic acid, amine Lower logP (≈1.3), higher aqueous solubility, pH-dependent ionization
Methyl 4-[(benzylamino)]butanoate C₁₂H₁₇NO₂ 207.27 Ester, benzylamine Reduced steric hindrance, faster metabolic clearance

Key Findings:

Lipophilicity and Bioavailability: Methyl and ethyl esters exhibit higher logP values than the carboxylic acid analog, favoring passive diffusion across biological membranes. However, the ethyl derivative’s increased hydrophobicity may reduce solubility, limiting its utility in aqueous formulations . The carboxylic acid form (4-[(2-phenylethyl)amino]butanoic acid) shows pH-dependent solubility, with ionized states dominating at physiological pH, reducing membrane permeability but enhancing renal excretion .

Metabolic Stability: Methyl esters are prone to hydrolysis by esterases, converting them to the carboxylic acid form in vivo. Ethyl esters demonstrate slower hydrolysis, extending their half-life . Replacement of the phenylethyl group with a benzyl group (as in Methyl 4-[(benzylamino)]butanoate) reduces steric bulk, accelerating enzymatic degradation and clearance .

Pharmacological Implications: The phenylethylamine moiety in this compound may confer affinity for amine-binding receptors (e.g., trace amine-associated receptors), whereas the benzyl-substituted analog lacks this specificity . Carboxylic acid derivatives are less likely to cross the blood-brain barrier but may serve as prodrugs for targeted delivery via esterase-rich tissues .

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